Methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate
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Overview
Description
Methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a formamido group and a methylsulfanyl group attached to a butanoate ester backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Another method involves the use of protecting groups to selectively react the formamido and methylsulfanyl groups before the final esterification step.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these processes.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The formamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid and methanol.
Oxidation: Produces sulfoxides or sulfones.
Substitution: Results in the formation of new esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate involves its interaction with various molecular targets. The formamido group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can undergo oxidation to form reactive intermediates. These interactions can affect enzyme activity and protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl butyrate: Another ester with a similar structure but lacks the formamido and methylsulfanyl groups.
Ethyl acetate: A simple ester used as a solvent with a similar ester backbone but different functional groups.
Methyl (2S)-2-bromobutanoate: Similar ester structure but with a bromine atom instead of the formamido and methylsulfanyl groups.
Uniqueness
Methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate is unique due to the presence of both the formamido and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. These functional groups allow for a wider range of chemical transformations and interactions compared to simpler esters.
Properties
IUPAC Name |
methyl (2S)-2-formamido-4-methylsulfanylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-11-7(10)6(8-5-9)3-4-12-2/h5-6H,3-4H2,1-2H3,(H,8,9)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIOGTYYPVIKRQ-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCSC)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28381-57-9 |
Source
|
Record name | methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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